Oxazol-2-carbaldehído

Descripción general

Descripción

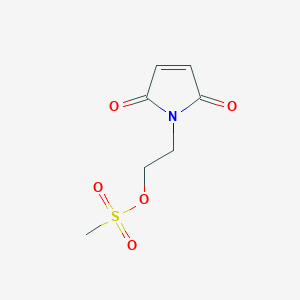

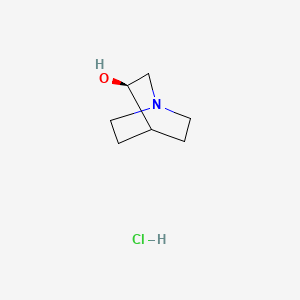

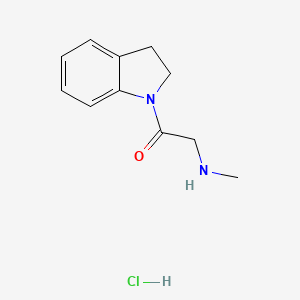

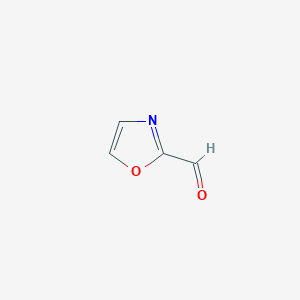

Oxazole-2-carbaldehyde, also known as 1,3-Oxazole-2-carboxaldehyde, is a compound with the molecular formula C4H3NO2 and a molecular weight of 97.07 . It is a liquid at room temperature and is typically stored at -20°C .

Synthesis Analysis

The synthesis of oxazole derivatives, including Oxazole-2-carbaldehyde, has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A novel and efficient method for oxazole synthesis through a copper-catalyzed [3+2] annulation/olefination cascade between readily available iodonium–phosphonium hybrid ylides and amides has also been reported .Molecular Structure Analysis

The molecular structure of Oxazole-2-carbaldehyde consists of a five-membered ring with one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C4H3NO2/c6-3-4-5-1-2-7-4/h1-3H .Physical And Chemical Properties Analysis

Oxazole-2-carbaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 182.5±23.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has a molar refractivity of 23.4±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 77.1±3.0 cm3 .Aplicaciones Científicas De Investigación

Química Medicinal

Los compuestos de oxazol, incluyendo Oxazol-2-carbaldehído, están presentes en diversas actividades biológicas . Pueden unirse fácilmente con un amplio espectro de receptores y enzimas en los sistemas biológicos a través de diversas interacciones no covalentes . Esto hace que las moléculas basadas en oxazol sean un núcleo heterocíclico significativo, que ha recibido atención de investigadores en todo el mundo .

Descubrimiento de fármacos

Las moléculas basadas en oxazol se están convirtiendo en un tipo de núcleo heterocíclico significativo, lo que lleva a los investigadores a sintetizar diversos derivados de oxazol . La reacción de van Leusen, basada en tosilmetil isocianuros (TosMIC), es una de las estrategias más apropiadas para preparar compuestos medicinales basados en oxazol .

Actividades biológicas y farmacológicas

Se ha demostrado que los derivados de oxazol exhiben una amplia gama de propiedades farmacológicas, incluidas actividades antibacterianas, antifúngicas, antivirales, anticancerígenas y antiinflamatorias . La presencia de un anillo de oxazol en estos fármacos a menudo se asocia con su capacidad para unirse a objetivos biológicos específicos y ejercer sus efectos terapéuticos .

Síntesis de derivados de oxazol

El desarrollo de sistemas catalíticos eficientes y ecológicos para la preparación de derivados de oxazol es un tema de investigación clave en la síntesis orgánica . Las nanopartículas magnéticas no solo tienen una alta estabilidad, sino que su superficie también se puede modificar fácilmente y se puede preparar un catalizador eficiente a partir de este método .

Uso de nanocatalizadores magnéticos

La característica más importante de los nanocatalizadores magnéticos es su simple separación de la mezcla de reacción utilizando solo un imán externo . En los últimos años, se han reportado una serie de nanocatalizadores magnéticos para la síntesis de diversos derivados de oxazoles .

Potencial antibacteriano

Se sintetizó una serie de 2-[2-(2,6-dicloro-fenilamino)-fenil metil]-3-{4-[(fenil sustituido) amino]-1,3-oxazol-2-il-}quinazolin-4(3H)onas y se examinó su potencial antibacteriano contra S. aureus y S. pyogenes, P. aeruginosa y E. coli y C. albicans, A. niger y A. clavatus .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Oxazole-based molecules, including Oxazole-2-carbaldehyde, have received attention from researchers globally due to their diverse biological activities . They are becoming a kind of significant heterocyclic nucleus, leading researchers to synthesize diverse oxazole derivatives . The development of efficient and ecofriendly catalytic systems for the preparation of these derivatives is a key research topic in organic synthesis .

Propiedades

IUPAC Name |

1,3-oxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2/c6-3-4-5-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHOSUCCUICRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564013 | |

| Record name | 1,3-Oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65373-52-6 | |

| Record name | 1,3-Oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Oxazole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of synthesized Oxazole-2-carbaldehydes and how are they confirmed?

A1: Recent research explores the synthesis and modification of Oxazole-2-carbaldehyde derivatives. One study [] focuses on derivatives of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde, highlighting the presence of dimethylamino and tosyl groups attached to the core oxazole ring. Another study [] investigates 4-Phosphorylated aldehydes of the Oxazole series, indicating the introduction of a phosphoryl group at the 4th position of the oxazole ring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)